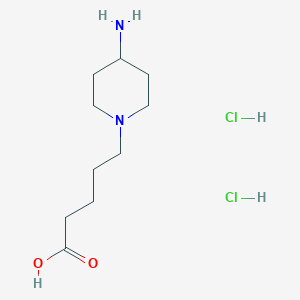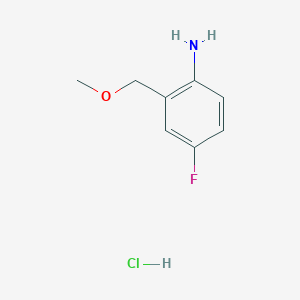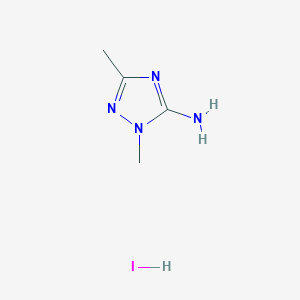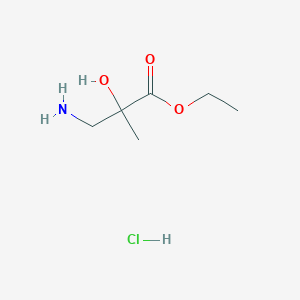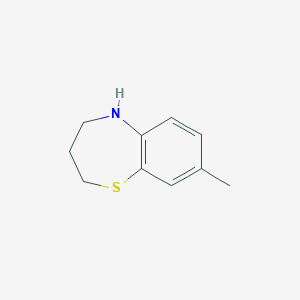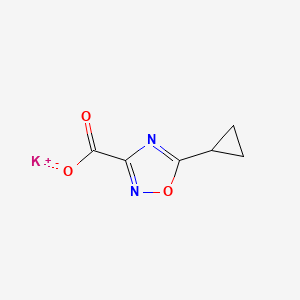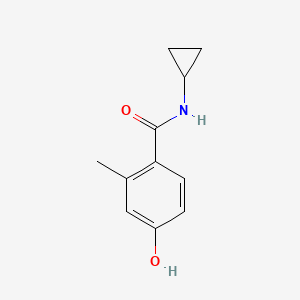
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Übersicht
Beschreibung
N-cyclopropyl-4-hydroxy-2-methylbenzamide is a chemical compound with the molecular formula C11H13NO2 . It is a compound that has not been widely studied, and there is limited information available about its specific uses or applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 191.23 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research has demonstrated the utility of cyclopropyl groups in organic synthesis, particularly in oxidation reactions and cyclopropanation. For instance, Constantino and Iley (2004) explored the oxidation of tertiary benzamides by an iron-porphyrin complex, highlighting the role of cyclopropyl groups in directing oxidative pathways. This study underscores the significance of cyclopropyl-containing compounds in developing synthetic methods for N-acylamides and secondary amides (Constantino & Iley, 2004). Similarly, Derosa et al. (2018) introduced a copper-catalyzed Chan-Lam cyclopropylation, illustrating the incorporation of cyclopropyl groups into various molecular frameworks, showcasing the versatility of cyclopropyl derivatives in catalysis and synthetic chemistry (Derosa et al., 2018).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, cyclopropyl-containing benzamides have been investigated for their biological activities. For example, Heo et al. (2015) synthesized N-cyclopropylbenzamide-benzophenone hybrids as selective p38 MAPK inhibitors, highlighting the therapeutic potential of cyclopropyl benzamides in anti-inflammatory drug discovery (Heo et al., 2015). This study indicates that modifications to the cyclopropyl group on benzamide scaffolds can lead to significant biological activities, suggesting a possible area of application for N-cyclopropyl-4-hydroxy-2-methylbenzamide in developing novel therapeutics.
Material Science and Polymer Research
Although the provided studies do not directly mention this compound in the context of material science or polymer research, the synthesis and functionalization of benzamide derivatives play a crucial role in these fields. The versatility of benzamide derivatives in forming complex molecular structures is valuable for designing novel materials with specific properties. For instance, Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides from benzamide derivatives, illustrating the importance of such compounds in creating high-performance polymers with potential applications in electronics, coatings, and aerospace (Butt et al., 2005).
Biochemische Analyse
Biochemical Properties
N-cyclopropyl-4-hydroxy-2-methylbenzamide plays a significant role in biochemical reactions, particularly those involving cyclopropane-containing natural products . The compound interacts with enzymes such as cyclopropanases, which facilitate the formation of cyclopropane rings in natural products. These interactions are crucial for the biological activities of the compound, as the cyclopropane ring is a key structural motif in many bioactive molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and interactions with specific proteins involved in signal transduction . These effects can lead to changes in cellular behavior and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, it may interact with phosphodiesterases, which are enzymes that regulate cellular levels of cyclic nucleotides . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and improvement in cellular function. At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells . The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This subcellular localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-hydroxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(13)4-5-10(7)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKVWBCYHQKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
